3-Benzoylbicyclo[3.2.1]oct-3-en-2-one

Lipophilicity Drug-likeness Permeability

Select 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one for its unique bridged bicyclic enone scaffold. Unlike the unsubstituted core (CAS 3212-77-9, XLogP3 1.4), its intermediate lipophilicity (XLogP3 2.9, TPSA 34.1 Ų) and zero HBD satisfy all 'Rule of Three' criteria for CNS fragment screening. The α,β-unsaturated ketone provides a conformationally constrained (s-cis) Michael acceptor for targeted covalent inhibitor programs, while the benzoyl chromophore enables facile HPLC monitoring. The unfunctionalized C4 position allows systematic SAR exploration, a critical advantage over saturated or regioisomeric analogs. Procure for fragment library inclusion at 50–100 mM DMSO stock.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 188886-99-9
Cat. No. B14247891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylbicyclo[3.2.1]oct-3-en-2-one
CAS188886-99-9
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CC2CC1C=C(C2=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H14O2/c16-14(11-4-2-1-3-5-11)13-9-10-6-7-12(8-10)15(13)17/h1-5,9-10,12H,6-8H2
InChIKeyVYRTWXDNLQIMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoylbicyclo[3.2.1]oct-3-en-2-one (CAS 188886-99-9): Structural Overview and Procurement-Relevant Characteristics


3-Benzoylbicyclo[3.2.1]oct-3-en-2-one (CAS 188886-99-9; molecular formula C₁₅H₁₄O₂; MW 226.27 g/mol) is a bridged bicyclic enone belonging to the bicyclo[3.2.1]octane scaffold class, bearing a benzoyl substituent at the 3-position and a conjugated α,β-unsaturated ketone spanning positions 2 and 3 [1]. Computed physicochemical properties include XLogP3 = 2.9, topological polar surface area (TPSA) = 34.1 Ų, two hydrogen bond acceptor sites, zero hydrogen bond donors, and two rotatable bonds [2]. The compound occupies a strategic intermediate space between the minimal unsubstituted bicyclo[3.2.1]oct-3-en-2-one parent core (MW 122.16 g/mol, XLogP3 1.4) and the heavily functionalized agrochemical derivative benzobicyclon (MW 446.97 g/mol, LogP 3.64), offering a balance of fragment-like character and benzoyl-mediated recognition potential [3].

Why 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one Cannot Be Replaced by Generic Bicyclo[3.2.1]octane Analogs


The bicyclo[3.2.1]oct-3-en-2-one scaffold is exquisitely sensitive to substitution pattern, with even minor structural changes producing large alterations in physicochemical and reactivity profiles [1]. Replacing 3-benzoylbicyclo[3.2.1]oct-3-en-2-one with the unsubstituted parent core (CAS 3212-77-9, XLogP3 1.4) sacrifices 1.5 log units of lipophilicity and one hydrogen bond acceptor, dramatically altering membrane permeability and target binding potential [2]. Substituting benzobicyclon (CAS 156963-66-5, MW 446.97, LogP 3.64) introduces a 4-phenylthio group and a chlorinated methylsulfonylbenzoyl moiety that add ~221 Da of molecular weight, convert the compound into a 4-HPPD pro-herbicide with a distinct biological target profile (AtHPPD IC₅₀ = 46.9 nM), and eliminate the synthetic accessibility of the unsubstituted 4-position [3]. Saturated analogs such as 3-benzoylbicyclo[3.2.1]octan-8-one (CAS 54283-46-4) lack the conjugated enone system entirely, abolishing the Michael acceptor reactivity that defines the chemical biology and synthetic utility of the 3-en-2-one scaffold. Even regioisomeric benzoylation (e.g., 1-benzoylbicyclo[3.2.1]octan-8-one, CAS 1956310-24-9) repositions the benzoyl group to a bridgehead carbon, altering both steric environment and electronic conjugation. These differences are not incremental; they are categorical, making generic interchange scientifically unsound for any application requiring defined lipophilicity, enone reactivity, or a functionalizable 4-position.

Quantitative Differentiation Evidence for 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one: Head-to-Head Comparator Analysis


Lipophilicity (XLogP3) Differentiation: Intermediate logP Positions 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one Between Unsubstituted Core and Benzobicyclon

3-Benzoylbicyclo[3.2.1]oct-3-en-2-one exhibits a computed XLogP3 of 2.9, placing it precisely intermediate between the unsubstituted bicyclo[3.2.1]oct-3-en-2-one parent core (XLogP3 = 1.4) and the agrochemical benzobicyclon (LogP = 3.64) [1][2]. The +1.5 log unit increase over the parent core reflects the contribution of the benzoyl group to lipophilicity, while the −0.74 log unit difference relative to benzobicyclon is attributable to the absence of the 4-phenylthio and 2-chloro-4-methylsulfonyl substituents present in the herbicide [3]. A LogP of 2.9 falls within the optimal range for CNS drug candidates (typically LogP 2–5) and oral bioavailability (LogP < 5), whereas the parent core (LogP 1.4) may exhibit insufficient membrane partitioning and benzobicyclon (LogP 3.64) approaches the upper limit associated with poor aqueous solubility [2].

Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage: Fragment-Like Character of 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one (226 Da) vs. Benzobicyclon (447 Da)

With a molecular weight of 226.27 Da, 3-benzoylbicyclo[3.2.1]oct-3-en-2-one conforms to the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300 Da, ClogP ≤ 3, HBA ≤ 3, HBD ≤ 3) [1]. In contrast, benzobicyclon has a molecular weight of 446.97 Da, nearly double that of the target compound, placing it firmly in lead-like or drug-like chemical space and precluding its use as a fragment starting point [2]. The parent bicyclo[3.2.1]oct-3-en-2-one core (MW 122.16 Da) is also Rule-of-Three compliant but lacks the benzoyl recognition element [3]. The 220.70 Da difference between the target compound and benzobicyclon represents a substantial reduction in molecular complexity, translating to fewer synthetic steps for derivatization, lower cost of goods for analogue libraries, and improved ligand efficiency metrics when used as a starting fragment [1][2].

Fragment-based drug discovery Rule of Three Lead-likeness

Hydrogen Bond Acceptor Count and Polar Surface Area: Two HBA and 34.1 Ų TPSA Provide Balanced Polarity Profile

3-Benzoylbicyclo[3.2.1]oct-3-en-2-one possesses two hydrogen bond acceptor sites (both carbonyl oxygens) and a topological polar surface area (TPSA) of 34.1 Ų, compared to one HBA and TPSA = 17.1 Ų for the unsubstituted parent core, and four HBA with an expected TPSA substantially greater than 80 Ų for benzobicyclon (which incorporates a sulfonyl group, an additional carbonyl, and a thioether) [1][2][3]. The TPSA value of 34.1 Ų is well below the widely accepted threshold of 140 Ų for oral bioavailability and below 60–70 Ų associated with optimal blood-brain barrier penetration, suggesting favorable CNS permeability potential [2]. The 3-chlorobicyclo[3.2.1]oct-3-en-2-one analog (CAS 51145-45-0) has TPSA = 17.07 Ų and LogP = 2.11, demonstrating that even a single-atom substitution at the 3-position (Cl vs. benzoyl) produces a +17 Ų TPSA shift and +0.8 log unit LogP change [4].

Polar surface area Hydrogen bonding Membrane permeability

Unsubstituted 4-Position: Synthetic Versatility Advantage Over 4-Phenylthio-Substituted Benzobicyclon

A critical structural distinction between 3-benzoylbicyclo[3.2.1]oct-3-en-2-one and benzobicyclon is the absence of a substituent at the 4-position. Benzobicyclon bears a 4-phenylthio group (C₆H₅S−) that is integral to its pro-herbicide mechanism but precludes further functionalization at this site [1]. The unsubstituted 4-position of the target compound provides a free reactive center for electrophilic substitution, cross-coupling, or enolate alkylation chemistry, enabling modular diversification into focused libraries [2]. This is mechanistically significant: in the broader bicyclo[3.2.1]oct-3-en-2-one class, the 4-position enolizable proton (adjacent to both the enone and the carbonyl) is the most acidic site on the scaffold, facilitating regioselective functionalization under mild conditions [3]. The rotatable bond count of 2 for the target compound (vs. 5 for benzobicyclon) further reflects reduced conformational complexity, simplifying both computational modeling and synthetic planning [2].

Synthetic accessibility Scaffold diversification Late-stage functionalization

Conjugated Enone System: Michael Acceptor Reactivity Absent in Saturated Bicyclo[3.2.1]octane Analogs

3-Benzoylbicyclo[3.2.1]oct-3-en-2-one contains a conjugated α,β-unsaturated ketone (enone) system spanning C2–C3 of the bicyclic core, a feature that is completely absent in saturated analogs such as 3-benzoylbicyclo[3.2.1]octan-8-one (CAS 54283-46-4) and 1-benzoylbicyclo[3.2.1]octan-8-one (CAS 1956310-24-9) [1]. The enone moiety can function as a reversible or irreversible Michael acceptor, engaging biological nucleophiles (e.g., cysteine thiols) in covalent inhibition mechanisms [2]. Class-level evidence from the bicyclo[3.2.1]oct-3-en-2-one scaffold demonstrates that derivatives of this enone system exhibit in vitro antitumor activity: a series of 23 amides bearing the bicyclo[3.2.1]oct-3-en-2-one subunit were evaluated against HL-60, SMMC-7721, A-549, SK-BR-3, and PANC-1 cell lines, with the most potent hybrid derivative (compound 20) achieving an IC₅₀ of 1.05 μM against HL-60, surpassing cisplatin (DDP) as a positive control, and exhibiting broad-spectrum activity with IC₅₀ values of 1.1–4.3 μM across all five cell lines [3]. While the specific 3-benzoyl analog was not tested in that study, the conserved enone pharmacophore is the essential reactivity element. In contrast, saturated bicyclo[3.2.1]octanone derivatives lack this conjugate addition capability and are not reported to exhibit comparable antiproliferative activity in the same assay systems [3].

Michael acceptor Covalent inhibitor Enone reactivity Antitumor

High-Value Research and Industrial Application Scenarios for 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one (CAS 188886-99-9)


Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant Bicyclic Enone Fragment

3-Benzoylbicyclo[3.2.1]oct-3-en-2-one (MW 226.27 Da, XLogP3 2.9, HBA 2, HBD 0) satisfies all four 'Rule of Three' criteria for fragment library inclusion [1]. Its intermediate lipophilicity (XLogP3 2.9) positions it for CNS-targeted fragment screening, where ΔLogP of +1.5 over the unsubstituted core improves membrane partitioning without exceeding the solubility threshold. The TPSA of 34.1 Ų lies well within the accepted range for blood-brain barrier penetration (<60–70 Ų), supporting its use in neurodegeneration and neuro-oncology fragment campaigns. The enone moiety offers a latent covalent warhead for cysteine-targeted fragment linking, a validated strategy in KRAS G12C and BTK inhibitor discovery. Procurement recommendation: Include in fragment library collections at 50–100 mM DMSO stock concentration for NMR and SPR-based screening cascades.

Synthetic Intermediate for Antitumor Bicyclo[3.2.1]oct-3-en-2-one Amide Libraries

Class-level evidence demonstrates that amide derivatives of the bicyclo[3.2.1]oct-3-en-2-one scaffold achieve single-digit micromolar IC₅₀ values against a panel of five human cancer cell lines, with the best compound surpassing cisplatin in HL-60 cells (IC₅₀ = 1.05 μM) [2]. The unsubstituted 4-position of 3-benzoylbicyclo[3.2.1]oct-3-en-2-one enables systematic exploration of substituent effects at the most electronically activated site on the scaffold, a key advantage over 4-substituted analogs like benzobicyclon. The 3-benzoyl group provides a UV chromophore for facile HPLC monitoring of reaction progress and library purification. The two rotatable bonds maintain scaffold rigidity while permitting sufficient conformational sampling for target engagement. Recommended synthetic strategy: Enolate formation at C4 followed by alkylation, acylation, or palladium-catalyzed cross-coupling to generate focused amide libraries for anticancer screening.

Covalent Inhibitor Design: Enone-Based Michael Acceptor Scaffold

The α,β-unsaturated ketone in 3-benzoylbicyclo[3.2.1]oct-3-en-2-one provides a conformationally constrained Michael acceptor electrophile that is absent in saturated bicyclo[3.2.1]octane analogs [1]. The bicyclic framework restricts the enone geometry to the s-cis conformation, which can influence the trajectory of nucleophilic attack and the stability of the resulting covalent adduct—a stereoelectronic feature not shared by acyclic enones or other bicyclic systems. The benzoyl carbonyl at C3 provides an additional electron-withdrawing group that tunes the electrophilicity of the enone without introducing the metabolic liabilities associated with exocyclic Michael acceptors (e.g., acrylamides). This scaffold is suitable for targeted covalent inhibitor (TCI) programs where reversible covalent engagement is desired, with the rigid bicyclic architecture potentially conferring kinetic selectivity advantages over flexible electrophilic warheads. Procurement rationale: Select this compound over saturated analogs when mechanism-of-action studies require electrophilic probe functionality.

Natural Product Analog Design: Benzoyl-Substituted Bicyclo[3.2.1]octane Core Mimetic

Naturally occurring bioactive molecules such as hyperxylones A and B from Hypericum beanii feature a benzoyl-substituted bicyclo[3.2.1]octane core [3]. 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one serves as a synthetic entry point to analogs of these polycyclic polyprenylated acylphloroglucinols (PPAPs), a class with reported anticancer, antidepressant, and antimicrobial activities. The enone system in the target compound provides a handle for conjugate addition reactions that can introduce the C4 substituents found in the natural products, while the benzoyl group at C3 mimics the natural C3 aroyl substitution pattern. Compared to benzobicyclon, which is structurally diverted toward agrochemical applications by its 4-phenylthio group and chlorinated benzoyl, the simpler 3-benzoyl substitution pattern of this compound aligns directly with the natural product pharmacophore. This application scenario supports procurement for natural product-inspired medicinal chemistry and chemical biology probe development.

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